5-Fluoro-7-iodo-1H-indole
Overview
Description
5-Fluoro-7-iodo-1H-indole is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of fluorine and iodine atoms in the indole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the electrophilic substitution of indole with fluorine and iodine. The reaction conditions often include the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor under controlled temperatures .
Industrial Production Methods
Industrial production of halogenated indoles, including this compound, may involve multi-step synthesis processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-iodo-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring.
Nucleophilic substitution: Particularly at the halogenated positions.
Oxidation and reduction: Modifying the indole ring structure.
Common Reagents and Conditions
Electrophilic substitution: Reagents like N-iodosuccinimide (NIS) and Selectfluor.
Nucleophilic substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The reactions of this compound can lead to the formation of various substituted indoles, which may have enhanced biological activities or different chemical properties .
Scientific Research Applications
5-Fluoro-7-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-iodo-1H-indole involves its interaction with various molecular targets. The halogen atoms enhance its binding affinity to biological receptors, potentially inhibiting or activating specific pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindole
- 7-Iodoindole
- 5-Bromo-7-iodoindole
Uniqueness
5-Fluoro-7-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and potential biological activity compared to other halogenated indoles .
Properties
IUPAC Name |
5-fluoro-7-iodo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSSCOHBMNCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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